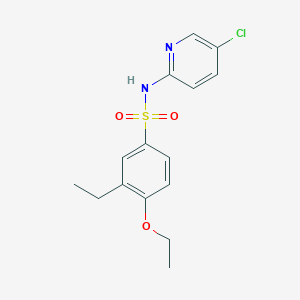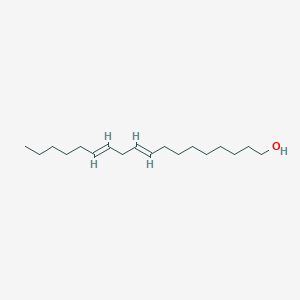
9,12-Octadecadien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12-Octadecadien-1-ol, also known as (Z,Z)-9,12-Octadecadien-1-ol or (9Z,12Z)-octadeca-9,12-dien-1-ol, is a chemical compound with the molecular formula C18H34O . It has a molecular weight of 266.4620 . It is a linoleyl acid derivative and is used as a building block in the synthesis of lipid-based unsymmetrical O,O-dialkylphosphites .
Synthesis Analysis
This compound has been synthesized by transfer hydrogenation using a ruthenium-based catalyst from its parent fatty acid . Another common method of synthesis involves a chemical reaction between 1-hexene and (iodomethyl-4-phenyl)-3-butanol under suitable reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The structure is also available as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has an average mass of 266.462 Da and a monoisotopic mass of 266.260956 Da . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources.Applications De Recherche Scientifique
Pheromone Synthesis for Insect Attraction : 9,12-Octadecadien-1-OL and its derivatives are used in the synthesis of sex pheromones for various insect species, including clearwing moths like Nokona pernix and Paranthrene tabaniformis. These pheromones are effective in attracting male moths in field tests (Naka et al., 2006); (Zhang Xue-hai et al., 1986).
Polymerization and Copolymerization : Marvel and Rogers (1961) described the polymerization and copolymerization of long-chain dienes and trienes, including octadecadienes, which yield soluble homopolymers (Marvel & Rogers, 1961).
Biosynthesis in Insects : The de novo biosynthesis of linoleic acid (9,12-octadecadienoic acid) has been demonstrated in various insect species, indicating the capability of insects to synthesize this essential dietary nutrient (Renobales et al., 1987).
Aggregation in Nonaqueous Systems : Studies on unsaturated long-chain fatty alcohols, including this compound, show their aggregation behavior in nonaqueous solutions, influencing factors like critical micelle concentration (CMC) and aggregation properties (Dunn & Bagby, 1995).
Identification in Plant and Fungal Species : Compounds related to this compound have been identified in various plant and fungal species, contributing to understanding the biosynthetic pathways in these organisms (Vierengel et al., 1987); (Assaf et al., 1995).
Metabolic Studies : Research on the metabolism of polyunsaturated alcohols in the brain has used compounds like cis, cis-9,12-octadecadienol, providing insights into the incorporation of these substances into different lipid moieties (Su & Schmid, 1972).
Chemical Conversions and Reactions : Studies have explored various chemical reactions involving compounds related to this compound, such as oxidation reactions and stereospecific syntheses, contributing to the field of organic chemistry and industrial applications (Butovich et al., 2000); (Rotenberg et al., 1988).
Safety and Hazards
Propriétés
Numéro CAS |
1577-52-2 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
octadeca-9,12-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3 |
Clé InChI |
JXNPEDYJTDQORS-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCCO |
SMILES |
CCCCCC=CCC=CCCCCCCCCO |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCO |
Synonymes |
9,12-octadecadien-1-ol linoleyl alcohol linoleyl alcohol, (E,E)-isomer linoleyl alcohol, (Z,Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



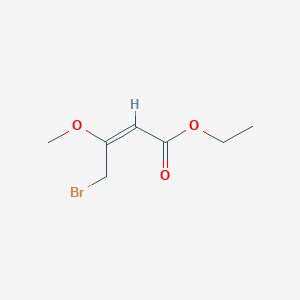
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
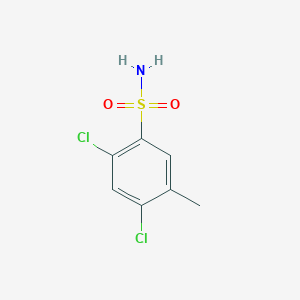
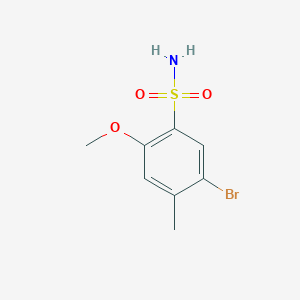

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
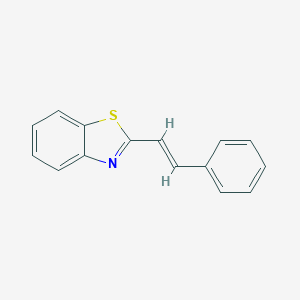
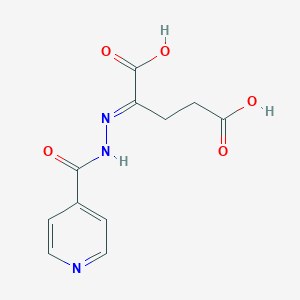


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

